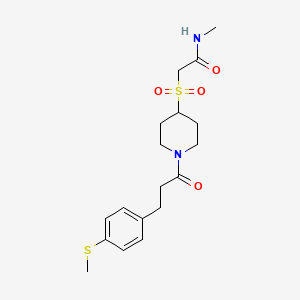
N-methyl-2-((1-(3-(4-(methylthio)phenyl)propanoyl)piperidin-4-yl)sulfonyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-2-((1-(3-(4-(methylthio)phenyl)propanoyl)piperidin-4-yl)sulfonyl)acetamide is an organic compound with various scientific applications. Its structure features a piperidine ring, a methylthio phenyl group, and an acetamide moiety, contributing to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-((1-(3-(4-(methylthio)phenyl)propanoyl)piperidin-4-yl)sulfonyl)acetamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Piperidine Ring: : Reacting 1-chloropropane with piperidine under basic conditions.
Acetylation: : Introduction of the acetamide group through a nucleophilic acyl substitution reaction.
Sulfonylation: : Addition of the sulfonyl group via sulfonyl chloride and an appropriate base.
Methylthio Phenyl Group Introduction:
Industrial Production Methods
In industrial settings, the production often requires optimized conditions to maximize yield and minimize side reactions. This can involve:
Continuous-flow reactors to maintain precise temperature and pressure.
Use of catalysts to expedite certain reaction steps.
Purification techniques like recrystallization and chromatography to ensure the compound's purity.
Chemical Reactions Analysis
Types of Reactions It Undergoes
The compound can undergo various chemical reactions, including:
Oxidation: : Conversion of the sulfur group to sulfoxide or sulfone under oxidizing agents like hydrogen peroxide.
Reduction: : Reduction of the acetamide to an amine using lithium aluminum hydride.
Substitution: : Electrophilic or nucleophilic substitutions, particularly on the phenyl ring or the piperidine ring.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: : Lithium aluminum hydride or sodium borohydride.
Substitution: : Halides for nucleophilic substitution, and acids or bases for electrophilic aromatic substitution.
Major Products
Oxidation: : N-methyl-2-((1-(3-(4-(methylsulfonyl)phenyl)propanoyl)piperidin-4-yl)sulfonyl)acetamide.
Reduction: : N-methyl-2-((1-(3-(4-(methylthio)phenyl)propanoyl)piperidin-4-yl)sulfonyl)ethylamine.
Substitution: : Varied products based on the substituent introduced.
Scientific Research Applications
The compound finds use in various fields:
Chemistry: : As a building block for complex organic synthesis.
Biology: : As a tool in biochemical assays and labeling techniques.
Industry: : Use in manufacturing processes and as a precursor in producing advanced materials.
Mechanism of Action
The compound exerts its effects through interactions at the molecular level:
Molecular Targets: : Interacts with proteins or enzymes, possibly acting as an inhibitor or activator.
Pathways Involved: : Depending on the context, it might alter signal transduction pathways, enzymatic activities, or cellular uptake mechanisms.
Comparison with Similar Compounds
Similar compounds include:
N-acetyl-2-(1-piperidinyl)-ethanethioamide: : Lacks the sulfonyl group, differing in reactivity and applications.
Methylthio-acetylphenylpiperidine: : Similar, but distinct in the placement and number of functional groups.
Comparatively, N-methyl-2-((1-(3-(4-(methylthio)phenyl)propanoyl)piperidin-4-yl)sulfonyl)acetamide stands out due to its unique combination of sulfonyl and methylthio groups, offering distinctive chemical properties and applications.
This compound's versatility and utility make it a valuable compound across various scientific domains. Its preparation, reactivity, and applications highlight its importance in research and industry.
Properties
IUPAC Name |
N-methyl-2-[1-[3-(4-methylsulfanylphenyl)propanoyl]piperidin-4-yl]sulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4S2/c1-19-17(21)13-26(23,24)16-9-11-20(12-10-16)18(22)8-5-14-3-6-15(25-2)7-4-14/h3-4,6-7,16H,5,8-13H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHMPBIFPIBCQKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CS(=O)(=O)C1CCN(CC1)C(=O)CCC2=CC=C(C=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-ethoxy-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}naphthalene-1-carboxamide](/img/structure/B2959740.png)
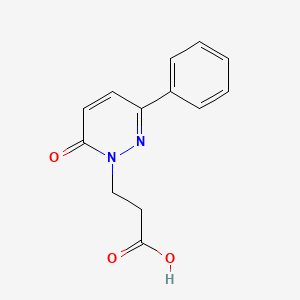
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)prop-2-en-1-one](/img/structure/B2959742.png)

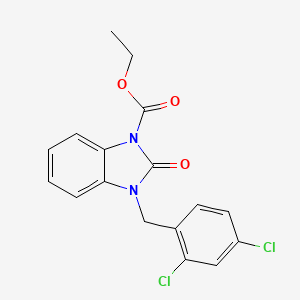

![N-[[3-(Oxolan-2-ylmethoxymethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2959747.png)
![N-(3-chloro-2-methylphenyl)-2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2959749.png)
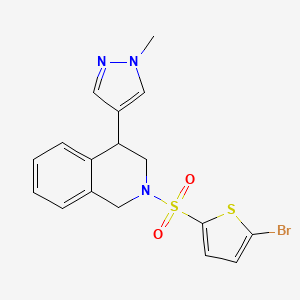
![1,3-dimethyl-2,4-dioxo-7-propyl-N-(pyridin-3-yl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2959753.png)
![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-methyl-3-nitrobenzamide](/img/structure/B2959754.png)
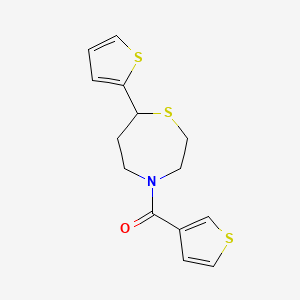
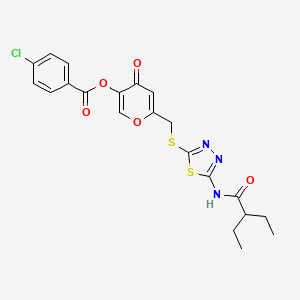
![N-[2,2,2-trifluoro-1-(1-methyl-1H-pyrazol-4-yl)ethyl]prop-2-enamide](/img/structure/B2959758.png)
